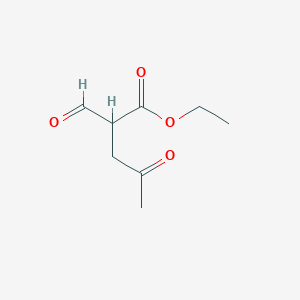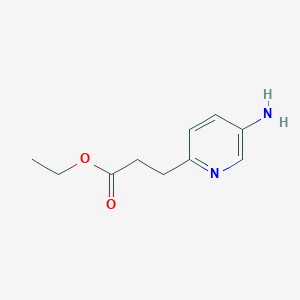
2-(2-hydroxyethoxy)ethyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethoxy)ethyl formate is a chemical compound with the molecular formula C₅H₁₂O₅ and a molecular weight of 152.15 g/mol . It is a liquid that can be used as a solvent for chemical reactions and is also utilized in the production of artificial rubber, plastics, paper products, and pharmaceuticals . This compound hydrolyzes readily in water to produce formic acid and ethylene glycol .
Vorbereitungsmethoden
2-(2-hydroxyethoxy)ethyl formate can be synthesized through various methods. One common synthetic route involves the reaction of 2-(2-hydroxyethoxy)ethanol with formic acid or its derivatives under acidic conditions . The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
2-(2-hydroxyethoxy)ethyl formate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Hydrolysis: In the presence of water, it hydrolyzes to formic acid and ethylene glycol.
Oxidation: It can be oxidized to produce various oxidation products depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions are formic acid and ethylene glycol .
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethoxy)ethyl formate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyethoxy)ethyl formate involves its hydrolysis to formic acid and ethylene glycol . Formic acid can act as a reducing agent and participate in various biochemical pathways, while ethylene glycol is used as a precursor in the synthesis of other compounds . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-hydroxyethoxy)ethyl formate can be compared with other similar compounds such as 2-(2-hydroxyethoxy)ethanol and 2-(2-hydroxyethoxy)ethyl acetate .
2-(2-hydroxyethoxy)ethanol: This compound is similar in structure but lacks the formate group.
2-(2-hydroxyethoxy)ethyl acetate: This compound has an acetate group instead of a formate group and is used as a solvent and in the production of coatings and adhesives.
The uniqueness of this compound lies in its ability to hydrolyze readily to formic acid and ethylene glycol, making it useful in specific applications where these products are desired .
Eigenschaften
IUPAC Name |
2-(2-hydroxyethoxy)ethyl formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-2-8-3-4-9-5-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBPRAGWPENTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOC=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54229-31-1 |
Source


|
| Record name | Diethylene glycol, formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54229-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)





![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)



